molecular formula C15H15N3O2 B5086101 N-phenyl-2-(phenylacetyl)hydrazinecarboxamide CAS No. 18233-65-3

N-phenyl-2-(phenylacetyl)hydrazinecarboxamide

Cat. No.: B5086101
CAS No.: 18233-65-3
M. Wt: 269.30 g/mol
InChI Key: WUJMTSHBHFZHEZ-UHFFFAOYSA-N
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Description

N-phenyl-2-(phenylacetyl)hydrazinecarboxamide is a synthetic hydrazine-carboxamide derivative of interest in medicinal chemistry and biochemical research. Compounds within this structural class have demonstrated significant potential in various research areas. Hydrazine derivatives are frequently investigated as inhibitors for enzymes like tyrosinase, which is a key enzyme in melanin synthesis and a target in melanoma research . Similar hydrazine-carboxamide and thiosemicarbazide structures have shown notable antioxidant and antimicrobial activities in experimental assays, suggesting potential for research into oxidative stress and infectious diseases . Furthermore, the hydrazine functional group has been utilized as an enzyme-labile protecting group in peptide synthesis, enabling selective deprotection under mild, physiological conditions . The molecular architecture of related compounds allows for rich supramolecular interactions, such as hydrogen bonding, which can be studied in the context of crystal engineering and materials science . This product is intended for research purposes by qualified laboratory professionals and is not for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-phenyl-3-[(2-phenylacetyl)amino]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O2/c19-14(11-12-7-3-1-4-8-12)17-18-15(20)16-13-9-5-2-6-10-13/h1-10H,11H2,(H,17,19)(H2,16,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUJMTSHBHFZHEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(=O)NNC(=O)NC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00939568
Record name 2-(1-Hydroxy-2-phenylethylidene)-N-phenylhydrazine-1-carboximidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00939568
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

9.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24805895
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

18233-65-3
Record name NSC20766
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=20766
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-(1-Hydroxy-2-phenylethylidene)-N-phenylhydrazine-1-carboximidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00939568
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Chemical Derivatization of N Phenyl 2 Phenylacetyl Hydrazinecarboxamide Analogues

Strategic Approaches to Core Structure Synthesis

The formation of the N-phenylhydrazinecarboxamide core is a critical step that can be achieved through several reliable synthetic pathways. These methods are chosen based on the desired substitution pattern, yield, and reaction conditions.

Condensation Reactions in Hydrazinecarboxamide Synthesis

Condensation reactions are a fundamental and widely used method for the synthesis of hydrazine-containing compounds. researchgate.net This approach typically involves the reaction of a hydrazine (B178648) derivative with a carbonyl compound, leading to the formation of a hydrazone, or with a carboxylic acid derivative to form a hydrazide. The synthesis of the hydrazinecarboxamide core often relies on the reaction between a substituted hydrazine and a suitable carbonyl-containing precursor.

The general mechanism involves the nucleophilic attack of the hydrazine nitrogen on the electrophilic carbonyl carbon. This is often followed by the elimination of a small molecule, such as water, to form the final product. acsgcipr.org The reaction is versatile and can be performed under acidic or basic conditions, or with the aid of a catalyst to improve reaction rates and yields. researchgate.netacsgcipr.org For instance, equimolar mixtures of phenylhydrazine and various aldehydes can be refluxed in glacial acetic acid to yield benzylidene derivatives. austinpublishinggroup.comscirp.org

Key parameters influencing these reactions include the nature of the substrates, solvent, temperature, and the presence of catalysts. acsgcipr.org Solvents like ethanol and methanol (B129727) are commonly used, and catalytic amounts of acids such as glacial acetic acid or sulfuric acid can accelerate the formation of the product. researchgate.net

Table 1: Examples of Condensation Reactions in Hydrazide Synthesis

Reactant 1Reactant 2ConditionsProduct Type
PhenylhydrazineBenzaldehydeRefluxing Glacial Acetic Acid(E)-1-benzylidene-2-phenylhydrazine austinpublishinggroup.com
Hydrazine HydrateCarbamatesReflux in AlcoholMonosubstituted hydrazinecarboxamides cuni.cz
N-phenylhydrazinecarboxamideAcetoneAcetic Acid, Room TemperatureN-Phenyl-2-(propan-2-ylidene)hydrazinecarboxamide nih.gov
Isatin2-Thiophenecarboxylic acid hydrazideAcidic ConditionsHydrazone derivatives researchgate.net

Isocyanate-Based Approaches for Hydrazide Coupling

A primary and efficient method for the preparation of hydrazinecarboxamides involves the reaction of hydrazine derivatives with various isocyanates. cuni.cz This approach is typically fast, proceeds with good to excellent yields, and can be conducted under various conditions, from room temperature to reflux, depending on the reactivity of the specific substrates. cuni.cz Common solvents for this reaction include acetonitrile and alcohols like methanol or ethanol. cuni.cz

The synthesis begins with the conversion of starting materials, such as α-amino esters, into their corresponding isocyanate derivatives. researchgate.netthieme-connect.com These reactive isocyanates are then subjected to a condensation reaction with a hydrazine, for example, phenylhydrazine. The reaction of an isocyanate with a hydrazine derivative, such as phenylhydrazine in toluene, can be refluxed to produce the desired hydrazinecarboxamide. acs.org This method provides a direct and reliable route to the core structure of N-phenyl-2-(phenylacetyl)hydrazinecarboxamide analogues.

The versatility of this approach is enhanced by the in-situ generation of isocyanates from precursors like carbamic acids, which can be formed from amines and carbon dioxide under mild conditions. scholaris.ca This avoids the handling of potentially hazardous isocyanate reagents directly.

Table 2: Isocyanate-Based Synthesis of Hydrazinecarboxamide Derivatives

Isocyanate PrecursorHydrazine DerivativeReaction ConditionsProduct Type
Isocyanato[2.2]paracyclophaneHydrazine monohydrateReflux[2.2]Paracyclophanyl hydrazinecarboxamide acs.org
Isocyanato[2.2]paracyclophanePhenylhydrazineReflux in TolueneN-Phenyl hydrazinecarboxamide derivative acs.org
α-Amino ester derived isocyanatesArylhydrazinesDMAP, DIPEA, 100-120 °C3-Aminohydantoins researchgate.net

Multi-Component Reactions for Structural Assembly

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single pot to form a product that incorporates substantial parts of all starting materials. pharmaxchange.infoorganic-chemistry.org This approach offers significant advantages, including reduced reaction times, high atom economy, and the ability to generate complex molecular structures in a single step. nih.govnih.gov

Isocyanide-based MCRs, such as the Ugi and Passerini reactions, are particularly powerful for creating peptide-like structures and other complex amides. pharmaxchange.infoorganic-chemistry.org The Ugi four-component reaction, for instance, combines an amine, a carbonyl compound (aldehyde or ketone), a carboxylic acid, and an isocyanide to produce a bis-amide. nih.gov By selecting a hydrazine derivative as the amine component, this reaction can be adapted to assemble the hydrazinecarboxamide core structure directly.

The mechanism of these reactions often involves the initial formation of an imine from the amine and carbonyl compound, which is then attacked by the isocyanide and the carboxylic acid component in a concerted or stepwise fashion. nih.gov The versatility of MCRs allows for the creation of large libraries of structurally diverse compounds by systematically varying the starting components. pharmaxchange.info

Introduction and Modification of Phenylacetyl Moieties

The introduction of the phenylacetyl group is a key step in the synthesis of this compound. This is typically achieved through standard acylation procedures. The most common precursor is 2-phenylacetic acid hydrazide, also known as (2-phenylacetyl)hydrazine. cymitquimica.com This intermediate is formed by the reaction of a phenylacetic acid derivative (such as an ester or acid chloride) with hydrazine.

Once the N-phenylhydrazinecarboxamide core is established, the phenylacetyl moiety can be introduced by reacting it with phenylacetyl chloride or phenylacetic acid in the presence of a coupling agent. Common condensing agents used for amide bond formation include carbodiimides like 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide (EDC), often used in conjunction with additives like 1-hydroxybenzotriazole (HOBt) to facilitate the reaction and minimize side products. tcichemicals.com

The general procedure involves activating the carboxylic acid (phenylacetic acid) with the condensing agent to form a highly reactive intermediate, which is then susceptible to nucleophilic attack by the nitrogen atom of the N-phenylhydrazinecarboxamide. highfine.com This results in the formation of the desired amide linkage.

Advanced Derivatization Strategies for Structural Diversity

To explore a wider range of chemical space and investigate structure-activity relationships, advanced derivatization strategies are employed. These methods focus on modifying the core structure by introducing different functional groups and heteroatoms.

Exploration of Thiosemicarbazone and Other Heteroatom Analogues

A significant derivatization strategy involves the conversion of the hydrazinecarboxamide moiety into a thiosemicarbazone or related heteroatom analogues. Thiosemicarbazones are synthesized through the condensation reaction of a thiosemicarbazide (B42300) with an aldehyde or ketone. nih.govmdpi.com

The synthesis of the required thiosemicarbazide precursor can be achieved by reacting a hydrazide with an isothiocyanate. researchgate.net For example, treating carbohydrazides with aryl isothiocyanates under various conditions yields 1,4-disubstituted thiosemicarbazides. researchgate.net Alternatively, thiosemicarbazides can be prepared from hydrazine sulfate and ammonium thiocyanate. sciencemadness.org

Once the thiosemicarbazide analogue of the core structure is obtained, it can be reacted with a wide range of carbonyl compounds to generate a library of thiosemicarbazone derivatives. nih.govgoogle.com This method allows for the introduction of diverse substituents, thereby enabling extensive structural modifications. Further cyclization reactions of thiosemicarbazones can lead to the formation of various heterocyclic systems, such as thiazoles, triazoles, and thiadiazines, further expanding the structural diversity of the compound library. researchgate.net

Synthesis of Organoselenium Derivatives

The introduction of selenium into the this compound framework opens avenues for the exploration of novel analogues with potentially unique chemical and biological properties. While direct synthesis of organoselenium derivatives from this specific parent compound is not extensively documented, established methodologies for the synthesis of analogous organoselenium compounds, such as selenoamides and selenium-containing heterocycles, provide a strong basis for their preparation. Two primary theoretical strategies are considered: the direct selenation of the carboxamide moiety and the construction of selenium-containing heterocyclic systems from the hydrazinecarboxamide precursor.

A prominent method for the conversion of amides to their corresponding selenoamides involves the use of selenium-transfer reagents. Woollins' reagent (2,4-diphenyl-1,3,2,4-diselenadiphosphetane 2,4-diselenide) has emerged as an effective agent for this transformation, offering a reliable route to selenoamides from a variety of amide substrates. rsc.orgresearchgate.netresearchgate.net The reaction typically involves heating the amide with Woollins' reagent in an inert solvent, such as toluene, to facilitate the oxygen-selenium exchange. sci-hub.se This approach is anticipated to convert the carbonyl group of the hydrazinecarboxamide to a selenocarbonyl, yielding N-phenyl-2-(phenylacetyl)hydrazinecarboselenoamide.

Another potential, albeit less common, reagent for this transformation is phosphorus pentaselenide (P₄Se₁₀). researchgate.netresearchgate.net Similar to its sulfur analogue, Lawesson's reagent, phosphorus pentaselenide can be employed for the selenation of carbonyl compounds. However, its reactivity and substrate scope for complex amides are less predictable.

The hydrazinecarboxamide functional group also serves as a versatile precursor for the synthesis of selenium-containing heterocycles, most notably 1,3,4-selenadiazoles. nih.govresearchgate.netresearchgate.net A common synthetic route involves the reaction of acylhydrazines with a selenium source, often elemental selenium, under various conditions. One-pot, multi-component reactions have been developed for the efficient synthesis of 2,5-disubstituted-1,3,4-selenadiazoles from aldehydes, hydrazine, and elemental selenium. nih.govresearchgate.net In a hypothetical adaptation of this methodology, the this compound could potentially undergo cyclization in the presence of a suitable selenium reagent to form a 1,3,4-selenadiazole derivative. For instance, treatment with a dehydrating agent and a selenium source could lead to the formation of 2-(benzyl)-5-(phenylamino)-1,3,4-selenadiazole.

More contemporary methods for the synthesis of 1,3,4-selenadiazoles involve the use of N-tosylhydrazones as precursors, reacting with potassium selenocyanate (KSeCN) to yield the desired heterocyclic core. organic-chemistry.org This approach offers a milder and often more efficient alternative to traditional methods.

The following table outlines the potential organoselenium derivatives of this compound based on these established synthetic strategies.

Derivative NameParent CompoundProposed Synthetic MethodKey Reagents
N-phenyl-2-(phenylacetyl)hydrazinecarboselenoamideThis compoundDirect SelenationWoollins' reagent or Phosphorus pentaselenide
2-(benzyl)-5-(phenylamino)-1,3,4-selenadiazoleThis compoundHeterocyclic Ring FormationElemental selenium, Dehydrating agent

After a thorough search of scientific literature, detailed experimental data for the specific compound This compound (CAS RN: 30533-31-8) is not available in the public domain. Specifically, publications containing the comprehensive spectroscopic (NMR, IR, MS) and single-crystal X-ray diffraction data required to populate the requested article sections could not be located.

The provided search results pertain to structurally related but distinct molecules. For instance, studies were found for "2-Phenyl-N′-(2-phenylacetyl)acetohydrazide" and various other hydrazinecarboxamide derivatives. However, their spectroscopic and crystallographic parameters are unique to their specific molecular structures and cannot be used to accurately describe this compound.

Due to the strict requirement to focus solely on this compound and the lack of available scientific data for this compound, it is not possible to generate the requested article with scientifically accurate and verifiable information. Generating content for the specified outline would require fabrication of data, which is impermissible.

Advanced Spectroscopic and Crystallographic Characterization of N Phenyl 2 Phenylacetyl Hydrazinecarboxamide

Single Crystal X-ray Diffraction for Solid-State Structure Determination

Intermolecular Interactions and Crystal Packing Motifs

Information regarding the intermolecular interactions and crystal packing motifs of N-phenyl-2-(phenylacetyl)hydrazinecarboxamide is not available in the searched scientific literature. The determination of these features requires single-crystal X-ray diffraction analysis, which has not been publicly reported for this compound. Such an analysis would reveal the nature of hydrogen bonds, van der Waals forces, and other non-covalent interactions that govern the three-dimensional arrangement of the molecules in the solid state.

Thermal Analysis Techniques for Structural Stability

There is no available data from thermal analysis techniques such as Thermogravimetric Analysis (TGA) or Differential Scanning Calorimetry (DSC) for this compound. These analyses are crucial for determining the thermal stability, melting point, and decomposition profile of a compound. Without experimental data, a quantitative assessment of its structural stability under thermal stress cannot be provided.

Computational Chemistry and Theoretical Modeling of N Phenyl 2 Phenylacetyl Hydrazinecarboxamide

Quantum Chemical Investigations (Density Functional Theory - DFT)

Density Functional Theory is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For N-phenyl-2-(phenylacetyl)hydrazinecarboxamide, DFT calculations can elucidate fundamental properties related to its stability, reactivity, and spectroscopic characteristics.

The electronic properties of a molecule are fundamentally governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO is the electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for determining molecular reactivity and kinetic stability. nih.gov

A small energy gap suggests that a molecule is more polarizable and has higher chemical reactivity, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov This analysis helps in predicting how the molecule will interact with other species. For instance, in studies of other hydrazine (B178648) derivatives, a narrow frontier orbital gap has been shown to indicate that charge transfer interactions occur within the molecule, signifying high chemical reactivity. nih.gov While specific HOMO-LUMO energy values for this compound are not available in the cited literature, the general principles of FMO theory would apply. The analysis would reveal the distribution of electron density and pinpoint the parts of the molecule most likely to participate in electron-transfer processes.

Table 1: Key Parameters in Frontier Molecular Orbital (FMO) Analysis

ParameterDescriptionSignificance for this compound
HOMO Energy Energy of the highest occupied molecular orbital.Indicates the molecule's ability to donate electrons. A higher energy value suggests a stronger electron-donating capacity.
LUMO Energy Energy of the lowest unoccupied molecular orbital.Indicates the molecule's ability to accept electrons. A lower energy value suggests a stronger electron-accepting capacity.
HOMO-LUMO Gap (ΔE) The energy difference between the LUMO and HOMO (ΔE = ELUMO - EHOMO).A smaller gap generally correlates with higher chemical reactivity, lower kinetic stability, and greater polarizability. nih.gov

Molecular Electrostatic Potential (MEP) surfaces are valuable tools for predicting the reactive behavior of molecules. An MEP map illustrates the charge distribution on the molecular surface, allowing for the identification of electron-rich and electron-poor regions. This information is crucial for predicting sites susceptible to electrophilic and nucleophilic attack. nih.gov

Typically, MEP surfaces are color-coded:

Red: Indicates regions of high electron density (negative potential), which are favorable sites for electrophilic attack. These areas are often associated with electronegative atoms like oxygen and nitrogen.

Blue: Indicates regions of low electron density (positive potential), which are susceptible to nucleophilic attack. These are typically found around hydrogen atoms, particularly those bonded to electronegative atoms. nih.gov

For this compound, an MEP analysis would likely show negative potential around the carbonyl oxygen and the nitrogen atoms of the hydrazinecarboxamide group, suggesting these are primary sites for interaction with electrophiles. Positive potential would be expected around the N-H protons, marking them as sites for nucleophilic interaction.

Theoretical vibrational frequency analysis using DFT is a standard method to complement and interpret experimental spectroscopic data, such as Fourier-Transform Infrared (FT-IR) and Raman spectra. By calculating the vibrational modes of the optimized molecular structure, specific spectral peaks can be assigned to corresponding molecular motions (e.g., stretching, bending, and torsional modes). researchgate.net

In studies of similar carboxamide compounds, DFT calculations at levels like B3LYP have shown good agreement between calculated and experimental vibrational frequencies after applying a scaling factor. researchgate.netarabjchem.org For this compound, this analysis would allow for a detailed assignment of its infrared and Raman spectra, confirming the presence of key functional groups like C=O (carbonyl), N-H (amine/amide), and C-N bonds, and characterizing the vibrations of its phenyl rings.

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Interactions

While DFT provides a static picture of a molecule at its minimum energy state, Molecular Dynamics (MD) simulations offer insights into its dynamic behavior over time. MD simulations model the movements of atoms and molecules, providing a view of conformational changes and intermolecular interactions.

In silico techniques like molecular docking and MD simulations are instrumental in studying how a small molecule like this compound might interact with biological targets such as proteins or enzymes. nih.gov

Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a target, forming a stable complex. It helps identify potential binding sites and key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces. nih.gov

Molecular Dynamics (MD) Simulations: Following docking, MD simulations can be used to assess the stability of the predicted ligand-protein complex over time. mdpi.com These simulations can reveal how the molecule and the protein adjust their conformations upon binding and provide a more detailed picture of the interaction dynamics. mdpi.com

For example, docking and MD studies on other N-phenylacetamide derivatives have been used to rationalize their inhibitory activity against enzymes like carbonic anhydrases by elucidating their binding patterns within the enzyme's active site. nih.gov A similar computational approach for this compound could predict its potential biological targets and mechanism of action by detailing its binding mode and affinity.

Following a comprehensive search for scientific literature, it has been determined that there is no specific published research available for the compound "this compound" that directly addresses the topics outlined in your request. The areas of Adsorption Phenomena in Material Science, Molecular Docking, Ligand-Target Affinity Prediction, and computational Structure-Activity Relationships have not been specifically investigated for this molecule in the public domain.

Therefore, it is not possible to generate a scientifically accurate and thorough article that focuses solely on this compound according to the provided outline without resorting to speculation or fabricating data. The available scientific literature discusses related compounds and general computational methodologies, but providing that information would violate the strict instruction to focus exclusively on the specified chemical.

Advanced Research Applications and Prospects for N Phenyl 2 Phenylacetyl Hydrazinecarboxamide

Role in Organic Synthesis as Precursors or Intermediates

The unique combination of a hydrazine (B178648) linkage flanked by carbonyl groups makes N-phenyl-2-(phenylacetyl)hydrazinecarboxamide a versatile precursor for the synthesis of more complex molecular architectures, particularly heterocyclic systems.

Synthesis of β-Lactam Derivatives

The β-lactam (azetidin-2-one) ring is a cornerstone of many life-saving antibiotics. The most common route to this four-membered ring is the Staudinger synthesis, which involves a [2+2] cycloaddition between a ketene (B1206846) and an imine. organic-chemistry.orgnih.gov While this compound is not a direct participant in this reaction, its structure allows for its potential use as a precursor to one of the key reactants.

A prospective synthetic route could involve the chemical modification of the hydrazinecarboxamide moiety to generate a suitable imine. For instance, selective cleavage of the N-N bond followed by functional group manipulation could yield an imine poised to react with a ketene, such as one derived from phenoxyacetyl chloride. Although this application is speculative and not yet established, the compound's scaffold represents a potential starting point for novel synthetic pathways toward custom-designed β-lactam structures. The classic Staudinger reaction remains a benchmark for β-lactam synthesis, and adapting precursors like this compound for such processes is an area ripe for exploration. organicreactions.orgresearcher.life

Utility in Heterocyclic Chemistry

The acylhydrazide functionality is a well-established and powerful building block in the synthesis of a wide array of N-containing heterocycles. nih.govmdpi.com The this compound molecule is an excellent candidate for conversion into various five- and six-membered heterocyclic rings.

Several potential transformations include:

Oxadiazoles: Cyclocondensation of the acylhydrazide moiety is a standard method for forming 1,3,4-oxadiazole (B1194373) rings. Treatment of this compound with a dehydrating agent, such as phosphorus oxychloride, could induce intramolecular cyclization to yield a substituted oxadiazole. Alternatively, reaction with carbon disulfide under basic conditions would likely produce an oxadiazole-2-thione derivative.

Triazoles: The synthesis of 1,2,4-triazoles can be achieved by reacting the acylhydrazide with a source of nitrogen, such as an isothiocyanate. This would form a thiosemicarbazide (B42300) intermediate that can be cyclized under acidic or basic conditions.

Pyrazoles: Reaction with 1,3-dicarbonyl compounds, such as acetylacetone, in the presence of an acid catalyst could lead to the formation of highly substituted pyrazole (B372694) rings.

Supramolecular Chemistry and Crystal Engineering

The solid-state behavior of a molecule is governed by its ability to form non-covalent interactions. This compound possesses all the necessary features to be a subject of significant interest in supramolecular chemistry and crystal engineering.

Hydrogen Bond Network Analysis in Solid State

The molecule contains two distinct N-H groups (one from the carboxamide and one from the hydrazine linkage), which are strong hydrogen bond donors. It also possesses two carbonyl oxygen atoms (C=O), which are effective hydrogen bond acceptors. This donor-acceptor profile creates a high probability of forming robust and predictable hydrogen-bonding networks in the solid state.

Based on the crystal structures of analogous acylhydrazone compounds, it is highly probable that this compound would form centrosymmetric dimers through pairs of N-H···O=C hydrogen bonds, creating a stable R²₂(8) ring motif. nih.gov This is one of the most common and stable supramolecular synthons in crystal engineering. These dimeric units could then be further linked by other C-H···O or N-H···O interactions into more extended one-, two-, or three-dimensional networks. nih.gov

Table 1: Potential Hydrogen Bond Interactions in this compound

Donor Group Acceptor Group Potential Motif
N-H (Hydrazine) C=O (Carboxamide) Dimer (R²₂(8)), Chain (C(4))
N-H (Carboxamide) C=O (Phenylacetyl) Dimer (R²₂(8)), Chain (C(4))
N-H (Hydrazine) C=O (Phenylacetyl) Dimer, Chain
N-H (Carboxamide) C=O (Carboxamide) Dimer, Chain

Co-crystallization and Polymorphism Studies

Polymorphism , the ability of a compound to crystallize in multiple different crystal structures, is a critical consideration in pharmaceutical science and materials design. The conformational flexibility of this compound, arising from rotation around its multiple single bonds (e.g., N-N, N-C, C-C), suggests a high likelihood of polymorphic behavior. Different conformers could pack in distinct ways, leading to polymorphs with varying physical properties.

Furthermore, the presence of both strong hydrogen bond donors and acceptors makes this molecule an ideal candidate for co-crystallization . By combining it with other molecules (coformers) that have complementary hydrogen bonding sites, such as carboxylic acids (e.g., salicylic (B10762653) acid) or pyridines, it is possible to design novel multi-component crystals, or co-crystals. This strategy is widely used to tailor the physicochemical properties of a substance, such as solubility and stability. The systematic study of its co-crystallization potential could lead to new materials with enhanced properties.

Coordination Chemistry with Metal Ions

The field of coordination chemistry explores the interaction of ligands with metal ions to form complex structures with diverse applications, from catalysis to materials science. nih.gov Acylhydrazides are known to be versatile ligands, capable of coordinating to a wide range of metal ions. nih.gov

This compound possesses multiple potential donor sites for metal coordination:

The oxygen atoms of the two carbonyl groups.

The nitrogen atoms of the hydrazine and carboxamide groups.

The most probable coordination mode would involve chelation, where the molecule acts as a bidentate ligand. It could coordinate to a metal ion through one of the carbonyl oxygens and an adjacent nitrogen atom, forming a stable five- or six-membered chelate ring. This bidentate O,N-coordination is a common feature for acylhydrazide and related ligands. researchgate.net Depending on the metal ion and reaction conditions, the molecule could potentially use other donor atoms to bridge between metal centers, leading to the formation of coordination polymers. The study of its complexes with transition metals like copper(II), cobalt(II), or zinc(II) could reveal novel structures with interesting magnetic, optical, or catalytic properties.

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes involving hydrazinecarboxamide derivatives like this compound typically involves the reaction of the ligand with a corresponding metal salt, often in a solvent such as methanol (B129727) or ethanol. chemrxiv.org The ligand, possessing multiple potential donor sites (the two carbonyl oxygens and the hydrazine nitrogen atoms), can act as a versatile chelating agent. The synthesis process generally involves mixing a solution of the ligand with a solution of the metal salt (e.g., acetates or chlorides of transition metals like Cu(II), Ni(II), Co(II), and Zn(II)) and refluxing the mixture for a period to ensure the completion of the reaction. chemrxiv.orgamazonaws.com The resulting metal complexes often precipitate from the solution upon cooling and can be purified by recrystallization.

Characterization of these newly synthesized complexes is crucial to determine their structure and properties. A suite of spectroscopic and analytical techniques is employed for this purpose.

Infrared (IR) Spectroscopy: This technique is used to identify the coordination sites of the ligand to the metal ion. A shift in the vibrational frequencies of the C=O (carbonyl) and N-H groups in the IR spectrum of the complex compared to the free ligand indicates their involvement in coordination. researchgate.netresearchgate.net The appearance of new bands at lower frequencies can be attributed to the formation of metal-oxygen (M-O) and metal-nitrogen (M-N) bonds. researchgate.net

UV-Visible (UV-Vis) Spectroscopy: Electronic spectra provide information about the geometry of the metal complexes. The d-d electronic transitions observed are characteristic of the coordination environment around the metal ion (e.g., octahedral, tetrahedral, or square planar). chemrxiv.orgresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to characterize the ligand and can also provide insights into the structure of diamagnetic metal complexes. chemrxiv.orgresearchgate.net For paramagnetic complexes, NMR can still be used, though the signals are often broadened. luc.edu

Magnetic Susceptibility Measurements: This method helps in determining the magnetic moment of the complexes, which provides information about the number of unpaired electrons and thus the geometry and oxidation state of the central metal ion. researchgate.netchemijournal.com

Molar Conductance Measurements: These measurements, typically done in solvents like DMF or DMSO, are used to determine whether the complexes are electrolytic or non-electrolytic in nature. amazonaws.com

Elemental Analysis: This analysis determines the percentage composition of elements (C, H, N) in the complex, which helps in confirming the proposed stoichiometry. chemijournal.com

Table 1: Common Techniques for Characterizing Metal Complexes of Hydrazinecarboxamide Derivatives
TechniqueInformation ObtainedTypical Observations
Infrared (IR) SpectroscopyIdentification of ligand donor atomsShift in ν(C=O) and ν(N-H) bands; Appearance of ν(M-N) and ν(M-O) bands
UV-Visible SpectroscopyCoordination geometry of the metal ionCharacteristic d-d transition bands for specific geometries (e.g., octahedral, square planar)
Magnetic SusceptibilityElectronic structure and geometryEffective magnetic moment (μeff) values consistent with high-spin or low-spin configurations
Molar ConductanceElectrolytic nature of the complexLow values indicate non-electrolytic nature, suggesting anions are coordinated
Elemental AnalysisStoichiometry of the complexExperimental percentages of C, H, N match calculated values for the proposed formula

Investigation of Ligand-Metal Interactions and Coordination Geometries

This compound is a multidentate ligand, meaning it can bind to a metal ion through multiple donor atoms. The primary potential coordination sites are the oxygen atoms of the two carbonyl groups and the nitrogen atoms of the hydrazine moiety. The specific mode of coordination can vary depending on factors such as the nature of the metal ion, the reaction conditions, and the presence of other coordinating ligands. researchgate.net

Investigations into the ligand-metal interactions reveal that such hydrazine derivatives can act as neutral or deprotonated ligands. researchgate.netnih.gov They can coordinate as bidentate or tridentate ligands. For instance, coordination could occur through one carbonyl oxygen and a hydrazine nitrogen, or through both carbonyl oxygens and one nitrogen. The deprotonation of the N-H proton of the hydrazine group can lead to the formation of a negatively charged hydrazonido ligand, which can result in different coordination modes, such as a κ²N,N side-on coordination. nih.gov

The coordination geometry of the resulting metal complexes is a direct consequence of the metal ion's electronic configuration and the nature of the ligand. Common geometries for transition metal complexes include octahedral, tetrahedral, and square planar.

Octahedral Geometry: This is a common geometry for many transition metal ions, such as Co(II), Ni(II), and Mn(II). amazonaws.comchemijournal.com In complexes with this compound, an octahedral geometry would likely involve two tridentate ligand molecules coordinating to one metal center or one ligand molecule coordinating along with other solvent or counter-ion molecules.

Square Planar Geometry: This geometry is often observed for d⁸ metal ions like Ni(II) and Pd(II), and also for some Cu(II) complexes. researchgate.netresearchgate.net

Tetrahedral Geometry: This geometry is typically favored by ligands that are sterically bulky. luc.edu

The specific geometry is often elucidated by combining data from UV-Vis spectroscopy and magnetic susceptibility measurements. researchgate.netchemijournal.com For example, Ni(II) complexes with magnetic moment values in the range of 2.9–3.3 B.M. are indicative of an octahedral geometry. chemijournal.com Computational methods, such as Density Functional Theory (DFT), can also be employed to calculate and confirm the most stable geometry of the ligand and its metal complexes. researchgate.net

Table 2: Potential Coordination Modes and Geometries for Metal Complexes
Metal IonTypical d-electron countCommon Coordination GeometryPotential Ligand Behavior
Cu(II)d⁹Square Planar, Distorted OctahedralBidentate, Tridentate
Ni(II)d⁸Octahedral, Square PlanarTridentate, Bidentate
Co(II)d⁷Octahedral, TetrahedralTridentate, Bidentate
Zn(II)d¹⁰Tetrahedral, OctahedralBidentate, Tridentate
Pd(II)d⁸Square PlanarBidentate

Applications in Material Science Beyond Biological Systems

Corrosion Inhibition Mechanisms and Performance

Organic molecules containing heteroatoms such as nitrogen and oxygen, along with aromatic rings, are often effective corrosion inhibitors for metals in acidic environments. This compound possesses these structural features—multiple N and O atoms and two phenyl rings—making it a promising candidate for corrosion inhibition applications. The mechanism of inhibition primarily involves the adsorption of the inhibitor molecule onto the metal surface, forming a protective film that isolates the metal from the corrosive medium.

The adsorption process can occur through:

Physisorption: Involving electrostatic interactions between the charged metal surface and the charged inhibitor molecule.

Chemisorption: Involving the sharing of electrons between the d-orbitals of the metal atoms and the lone pair electrons of the nitrogen and oxygen heteroatoms in the inhibitor molecule, forming a coordinate-type bond. The π-electrons of the phenyl rings can also participate in this interaction. nih.gov

The performance of such inhibitors is evaluated using electrochemical techniques like potentiodynamic polarization and electrochemical impedance spectroscopy (EIS). nih.govresearchgate.net Potentiodynamic polarization studies can determine whether an inhibitor acts as an anodic, cathodic, or mixed-type inhibitor. academie-sciences.fr For many hydrazine derivatives, they function as mixed-type inhibitors, meaning they suppress both the anodic metal dissolution and the cathodic hydrogen evolution reactions. researchgate.netsciencetechindonesia.com The inhibition efficiency typically increases with the concentration of the inhibitor, up to an optimal concentration where maximum surface coverage is achieved. nih.govsciencetechindonesia.com

Optical and Electronic Properties in Functional Materials

The structural motifs within this compound, namely the phenyl rings and carbonyl groups, constitute chromophores that absorb ultraviolet and visible light. This absorption of light corresponds to electronic transitions, such as π → π* and n → π* transitions. The specific wavelengths of maximum absorption (λmax) and the intensity of these absorptions can be studied using UV-Vis spectroscopy. mdpi.com

These electronic properties are of interest for the development of functional materials. For instance, compounds with extended π-systems and electron-donating/withdrawing groups can exhibit interesting photophysical properties, such as fluorescence, which could be harnessed in the development of optical sensors. nottingham.ac.uk The coordination of the ligand to metal ions can significantly alter its electronic properties. This can lead to the formation of metal-organic frameworks (MOFs) or coordination polymers with tailored optical and electronic characteristics. For example, metal complexation can lead to shifts in the absorption and emission spectra, which can be exploited for sensing applications.

Theoretical calculations, such as Time-Dependent Density Functional Theory (TD-DFT), are valuable tools for understanding and predicting the electronic properties of such molecules. These calculations can determine the energies of the frontier molecular orbitals (HOMO and LUMO), the energy gap between them, and the nature of the electronic transitions, which are consistent with experimental UV-Vis spectra. mdpi.com The HOMO-LUMO energy gap is a key parameter that influences the electronic and optical properties of a material.

Chemical Proteomics and Target Identification Methodologies (Non-Clinical)

Chemical proteomics is a powerful interdisciplinary field used to identify the protein targets of small bioactive molecules, which is crucial for understanding their mechanism of action. nih.govnoaa.gov While this compound's biological targets are not the focus here, the methodologies of chemical proteomics are relevant for studying its interactions in non-clinical contexts, such as identifying protein interactions in environmental or industrial samples. The two main approaches in chemical proteomics are activity-based protein profiling (ABPP) and compound-centric chemical proteomics (CCCP). nih.gov

Chemical Probe Synthesis: The first step involves modifying the parent molecule, in this case, this compound, to create a "chemical probe." This is done by introducing a reactive group (for covalent binding) and/or a reporter tag (like biotin (B1667282) or an alkyne group for "click chemistry") via a linker arm. nih.gov The design of the probe is critical to ensure that its binding affinity for target proteins is not significantly altered.

Target Fishing and Identification: The chemical probe is then incubated with a complex protein mixture (a proteome).

In the CCCP approach, the tagged probe is used to "fish out" its binding partners. For example, a biotin-tagged probe and its bound proteins can be captured using streptavidin-coated beads. researchgate.net

After isolating the probe-protein complexes, the non-specifically bound proteins are washed away.

The specifically bound proteins are then eluted, separated (often by gel electrophoresis), and identified using mass spectrometry. nih.gov

This methodology allows for the unbiased identification of protein interaction partners of a small molecule from a complex biological matrix. worldpreclinicalcongress.com Quantitative proteomics techniques can be integrated to distinguish specific binders from non-specific background proteins, enhancing the accuracy of target identification. noaa.govresearchgate.net These non-clinical applications could include identifying proteins involved in biocatalysis or bioremediation that interact with this compound.

Conclusion and Future Research Directions

Summary of Key Academic Insights

The academic landscape for compounds structurally related to N-phenyl-2-(phenylacetyl)hydrazinecarboxamide is primarily built upon the versatile reactivity and broad biological applicability of the hydrazide functional group (R-CO-NH-NH-R'). mdpi.comiscientific.org Hydrazides serve as crucial synthons, or building blocks, for a plethora of heterocyclic and linear compounds, largely due to the nucleophilic nature of the terminal nitrogen atom and the ability of the entire functional group to participate in various condensation and cyclization reactions. mdpi.com

Research into analogous structures, such as arylsemicarbazones and other hydrazide-hydrazone derivatives, has revealed a wide spectrum of potential biological activities. mdpi.comnih.gov These activities include antimicrobial, anticonvulsant, anti-inflammatory, antioxidant, and anticancer properties. iscientific.orgnih.gov The mechanism of action for related anticonvulsant arylsemicarbazones is thought to involve interaction with chloride channels. nih.gov The synthesis of such derivatives is typically straightforward, often involving the condensation of a hydrazide with an appropriate aldehyde or ketone, creating a diverse library of compounds for screening. mdpi.comnih.gov Structural characterization of these molecules routinely employs techniques like FTIR, 1D/2D NMR spectroscopy, and single-crystal X-ray diffraction to confirm geometry and molecular structure. nih.govmdpi.com

Unaddressed Research Questions and Challenges

Despite the broad interest in the hydrazide class, significant questions and challenges remain, particularly for specific derivatives like this compound. A primary gap is the lack of a detailed pharmacological profile for this specific compound. Its full range of biological activities, potential molecular targets, and mechanism of action are yet to be thoroughly investigated.

Furthermore, a significant challenge for the broader class of hydrazinecarboxamides is overcoming limitations such as poor physicochemical properties, potential cytotoxicity, and insufficient target selectivity, which can impede their transition from laboratory curiosities to clinical candidates. cuni.cz The metabolic stability of the hydrazide bond itself can also be a concern in a physiological environment. Research is needed to understand how modifications to the N-phenyl and phenylacetyl moieties of the title compound would affect its absorption, distribution, metabolism, and excretion (ADME) profile.

A summary of key research gaps is presented below:

Research Question/ChallengeRationalePotential Impact
Pharmacological Profiling The full spectrum of biological activity for this compound is unknown.Discovery of novel therapeutic properties (e.g., antimicrobial, anticancer, antiviral). iscientific.orgnih.gov
Mechanism of Action Studies Without knowing the molecular targets, rational drug design and optimization are impossible.Enables structure-activity relationship (SAR) studies and the design of more potent and selective analogs.
Physicochemical & ADME Properties Poor solubility, membrane permeability, or metabolic instability can prevent a compound from being a viable drug candidate. cuni.czProvides critical data for formulation development and informs structural modifications to improve drug-likeness.
Selective Toxicity Ensuring the compound is toxic to target pathogens or cancer cells while sparing human cells is crucial. cuni.czresearchgate.netDetermines the therapeutic window and potential clinical applicability of the compound.

Prospective Avenues for Fundamental Chemical Research

The future of research on this compound and its analogs is promising, with several clear avenues for fundamental investigation.

First, a systematic Structure-Activity Relationship (SAR) study is a logical next step. This would involve the synthesis of a library of derivatives by modifying the two phenyl rings with various electron-donating and electron-withdrawing groups. Such studies could elucidate which structural features are essential for any observed biological activity and could lead to the identification of more potent compounds. cuni.cz

Second, the development of novel synthetic methodologies remains a key area of chemical research. mdpi.com While current methods for creating hydrazides are effective, the exploration of more efficient, sustainable, and high-yield synthetic routes, perhaps utilizing green chemistry principles or novel catalytic systems, would be a valuable contribution. mdpi.com

Third, there is significant potential in using the this compound scaffold to create more complex molecules. Its functional groups make it an ideal precursor for the synthesis of various heterocyclic compounds , such as pyrazoles, oxadiazoles, or triazoles, which are themselves important pharmacophores. mdpi.comresearchgate.net This synthetic diversification could unlock entirely new biological activities not present in the parent molecule.

Finally, the use of this compound as a ligand for the synthesis of metal complexes presents another exciting frontier. researchgate.net The nitrogen and oxygen atoms within the hydrazinecarboxamide structure are excellent coordination sites for metal ions. The resulting organometallic complexes could exhibit unique chemical properties and enhanced biological activities, including catalytic or therapeutic applications, that are distinct from the organic ligand alone. researchgate.net

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N-phenyl-2-(phenylacetyl)hydrazinecarboxamide, and how can reaction conditions be optimized?

  • Methodology : A common approach involves condensation of phenylacetylhydrazine with phenyl isocyanate or via nucleophilic acyl substitution. For example, describes a reflux-based synthesis using aniline and hydrazide derivatives at 100°C for 4 hours under acidic conditions. Optimization includes:

  • Solvent selection : Polar aprotic solvents (e.g., THF, DMF) enhance reactivity .
  • Catalysis : Acidic or basic catalysts (e.g., H<sup>+</sup> from HCl or DIPEA) improve yields .
  • Purification : Recrystallization in methanol or ethanol removes unreacted precursors .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key signals confirm its structure?

  • Analytical workflow :

  • FT-IR : Look for N-H stretches (~3200–3300 cm<sup>-1</sup>), C=O (amide I band, ~1650–1680 cm<sup>-1</sup>), and C-N stretches (~1250 cm<sup>-1</sup>) .
  • <sup>1</sup>H NMR : Aromatic protons (δ 6.8–7.6 ppm), hydrazine NH (δ 8.5–10 ppm), and methylene protons (δ 3.5–4.5 ppm) .
  • Mass spectrometry : Molecular ion peaks (e.g., m/z 285.1 [M+H]<sup>+</sup> in ) confirm molecular weight.

Q. How can researchers assess the solubility and stability of this compound for in vitro assays?

  • Solubility screening : Test in DMSO (primary solvent for stock solutions), followed by dilution in aqueous buffers (PBS, pH 7.4). Stability studies via HPLC or UV-Vis at 4°C, 25°C, and 37°C over 24–72 hours .
  • Stability indicators : Degradation products (e.g., free hydrazine) monitored via TLC or LC-MS .

Q. What preliminary biological screening assays are recommended for evaluating its bioactivity?

  • Enzyme inhibition : Use fluorescence-based assays (e.g., carbonic anhydrase II/IX/XII inhibition in ).
  • Antimicrobial testing : Broth microdilution (MIC determination) against fungal/bacterial strains .

Advanced Research Questions

Q. How can chiral separation of stereoisomers be achieved for derivatives of this compound?

  • Method : Chiralpak® OD columns with methanol-DMEA (0.2%) in supercritical CO2 (20% modifier, 5 mL/min flow rate). achieved >98% enantiomeric excess (ee) using this approach .
  • Optimization : Adjust column temperature (35–45°C) and backpressure (100–150 bar) to resolve retention times (e.g., 1.61 vs. 2.41 min for isomers in ).

Q. What crystallographic strategies are effective for resolving its solid-state structure?

  • Data collection : Use SHELX programs (e.g., SHELXL for refinement) with CuKα radiation (λ = 1.54178 Å). reports monoclinic P21/c symmetry with Z = 4 and hydrogen-bonding networks .
  • Hydrogen bonding analysis : Apply graph-set notation (e.g., R2<sup>2</sup>(8) motifs) to classify interactions, as per Etter’s rules in .

Q. How can computational methods (e.g., DFT, molecular docking) predict its mechanism of action?

  • Docking protocols : Use AutoDock Vina with crystal structures of target enzymes (e.g., carbonic anhydrase II PDB: 3KS3). validated binding poses via RMSD (<2.0 Å) and scoring functions .
  • DFT calculations : Optimize geometry at B3LYP/6-31G(d) level to correlate spectral data (e.g., IR frequencies) with experimental results .

Q. What strategies resolve contradictions in spectral or biological data across studies?

  • Cross-validation : Compare XRD-derived bond lengths/angles with DFT-optimized structures .
  • Biological replicates : Use orthogonal assays (e.g., SPR and enzyme kinetics) to confirm inhibition constants (Ki) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.